molecular formula C9H6BrNO2 B14901200 2-Amino-7-bromo-4H-chromen-4-one

2-Amino-7-bromo-4H-chromen-4-one

Cat. No.: B14901200
M. Wt: 240.05 g/mol
InChI Key: IQIUAJQIZNPDED-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological activities and applications in medicinal chemistry. The chromenone scaffold is a significant structural entity in various natural and synthetic compounds, exhibiting a broad range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-4H-chromen-4-one typically involves the reaction of 7-bromo-4-hydroxycoumarin with ammonia or an amine source. One common method is the one-pot three-component reaction involving an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-Amino-7-bromo-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the amino and bromine substituents but shares the chromenone scaffold.

    7-Hydroxy-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of an amino group.

    2-Amino-4H-chromen-4-one: Similar but without the bromine atom.

Uniqueness

2-Amino-7-bromo-4H-chromen-4-one is unique due to the presence of both the amino and bromine substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-amino-7-bromochromen-4-one

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,11H2

InChI Key

IQIUAJQIZNPDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=CC2=O)N

Origin of Product

United States

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